Tetra-N-butyl-D36-tin
Overview
Description
Tetra-N-butyl-D36-tin, also known as tetrabutylstannane, is a deuterated organotin compound. It is characterized by the presence of four butyl groups attached to a central tin atom, with deuterium atoms replacing the hydrogen atoms in the butyl groups. This compound is primarily used in scientific research due to its unique isotopic properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetra-N-butyl-D36-tin is synthesized through the reaction of butyl lithium with tin tetrachloride in the presence of deuterated solvents. The reaction typically proceeds as follows:
4 BuLi + SnCl4→Bu4Sn+4LiCl
where Bu represents the butyl group. The deuterated butyl lithium is prepared by reacting butyl lithium with deuterium oxide (D2O) to replace the hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the isotopic enrichment of deuterium and the removal of any impurities .
Chemical Reactions Analysis
Types of Reactions: Tetra-N-butyl-D36-tin undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form tin oxides.
Reduction: Can be reduced to lower oxidation states of tin.
Substitution: Undergoes nucleophilic substitution reactions where the butyl groups can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products:
Oxidation: Tin oxides and butyl alcohols.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted tin compounds depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Tetra-N-butyl-D36-tin involves its interaction with various molecular targets and pathways:
Catalysis: Acts as a catalyst in organic reactions by facilitating the formation and breaking of chemical bonds.
Isotopic Labeling: The deuterium atoms in the compound allow for precise tracking of chemical processes in NMR spectroscopy and other analytical techniques
Comparison with Similar Compounds
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Properties
IUPAC Name |
tetrakis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9.Sn/c4*1-3-4-2;/h4*1,3-4H2,2H3;/i4*1D2,2D3,3D2,4D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCAKJKUYFLYFK-RELSAODYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[Sn](C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310973 | |
Record name | Stannane, tetra(butyl-d9)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
358731-92-7 | |
Record name | Stannane, tetra(butyl-d9)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=358731-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stannane, tetra(butyl-d9)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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